Lamivudina Trifosfato Sal de Amonio

Descripción general

Descripción

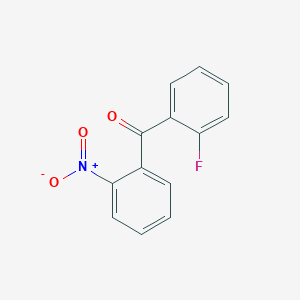

Lamivudine, also known as 3TC, is a medication used in the management and treatment of HIV-1 and hepatitis B . It is in the nucleoside reverse transcriptase inhibitor (NRTI) class of medications . Lamivudine is a monothioacetal that consists of cytosine having a (2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl moiety attached at position 1 . It is an analogue of cytidine, and can inhibit both types of HIV reverse transcriptase, the reverse transcriptase of hepatitis B, and cellular DNA polymerase . In the triphosphate form, it is active .

Synthesis Analysis

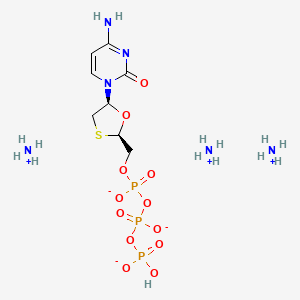

Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This reaction is catalyzed by intracellular kinases . The active anabolite of 3TC, lamivudine 5′-triphosphate, is formed from phosphorylation by intracellular kinases .

Molecular Structure Analysis

The molecular formula of Lamivudine Triphosphate Ammonium Salt is C8H23N6O12P3S . The molecular weight is 520.28 . Lamivudine is a monothioacetal that consists of cytosine having a (2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl moiety attached at position 1 .

Chemical Reactions Analysis

Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations reached between 0.5 and 1.5 hours after dosing and a dominant elimination half-life of approximately 5–7 hours . The in vitro intracellular half-life of lamivudine 5′-triphosphate is 10.5–15.5 hours in HIV-infected cell lines and 17–19 hours in HBV-infected cell lines .

Physical and Chemical Properties Analysis

The molecular formula of Lamivudine Triphosphate Ammonium Salt is C8H23N6O12P3S . The molecular weight is 520.28 .

Aplicaciones Científicas De Investigación

Tratamiento del VIH

Lamivudina es un inhibidor de la transcriptasa inversa activo contra el VIH-1 y el VIH-2. Ingresa a las células por difusión pasiva y se fosforila a su forma activa, lamivudina 5'-trifosfato .

Terapia de la Hepatitis B

También está aprobada para tratar el virus de la hepatitis B (VHB), donde previene la reactivación del VHB, especialmente durante la quimioterapia .

Formulación del fármaco

Se están llevando a cabo investigaciones para formular Lamivudina en tabletas de liberación prolongada flotantes, lo que podría mejorar su eficacia y el cumplimiento del paciente .

Aplicaciones pediátricas

Debido a su aprobación para su uso en niños de 3 meses o más, la investigación sobre las formulaciones pediátricas y la dosificación está en curso para garantizar la seguridad y la eficacia en esta población .

Mecanismo De Acción

Target of Action

Lamivudine Triphosphate Ammonium Salt primarily targets two key enzymes: HIV reverse transcriptase and HBV polymerase . These enzymes play a crucial role in the replication of Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B (HBV), respectively .

Mode of Action

Lamivudine is a synthetic nucleoside analogue that is phosphorylated intracellularly to its active 5’-triphosphate metabolite, Lamivudine Triphosphate Ammonium Salt . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase . The incorporation of this analogue results in DNA chain termination , thereby inhibiting the replication of the virus .

Biochemical Pathways

Lamivudine Triphosphate Ammonium Salt affects the viral DNA synthesis pathway . It competes with naturally occurring cytidine triphosphate for incorporation into the developing viral DNA strand . This results in chain termination and ceases viral DNA replication .

Pharmacokinetics

Lamivudine enters cells by passive diffusion and is phosphorylated to its active 5’-triphosphate form . It is administered orally, and its oral bioavailability is approximately 86% . Lamivudine is primarily excreted unchanged in the urine . The elimination half-life of Lamivudine is about 5 to 7 hours .

Result of Action

The incorporation of Lamivudine Triphosphate Ammonium Salt into the viral DNA results in DNA chain termination . This inhibits the replication of the virus, thereby reducing the viral load in the body . It is used to treat HIV-1 and HBV infections .

Action Environment

The action of Lamivudine Triphosphate Ammonium Salt can be influenced by various environmental factors. For instance, the transport of nucleoside analogs into and out of cells and their phosphorylation by cellular kinases is a complex process that is subject to considerable variability

Safety and Hazards

Lamivudine is used in combination with other antiretroviral agents for the treatment of HIV-1 infection or for chronic Hepatitis B (HBV) virus infection associated with evidence of hepatitis B viral replication and active liver inflammation . HBV reactivation in patients with HBV infections who receive anticancer chemotherapy can be a life-threatening complication during and after the completion of chemotherapy .

Direcciones Futuras

Recently, it has been proposed that Lamivudine might be also repurposed against SARS-CoV-2 in the context of the COVID-19 pandemic . In this review, docking evidence carried out in silico suggests that Lamivudine may bind and possibly work as an inhibitor of the SARS-CoV-2 RdRp RNA polymerase . The anti-cancer properties of Lamivudine are well established, whereas its putative anti-COVID effect is under investigation .

Propiedades

IUPAC Name |

triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N3O12P3S.3H3N/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15;;;/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15);3*1H3/t6-,7+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYHYJAOTOCRPE-PXJNTPRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23N6O12P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857916 | |

| Record name | triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187058-42-9 | |

| Record name | triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B1512204.png)

![Methyl 6-(hydroxymethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1512211.png)

![2,6-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1512224.png)

![6-Bromo-4H-cyclopenta[D]pyrimidin-4-one](/img/structure/B1512233.png)